molecular formula C20H10BrN3O2 B057694 Cdk4 抑制剂 CAS No. 546102-60-7

Cdk4 抑制剂

货号 B057694
CAS 编号: 546102-60-7
分子量: 404.2 g/mol
InChI 键: NMFKDDRQSNVETB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclin-dependent kinase 4 (CDK4) is a critical mediator of cellular transition into the S phase and is important for the initiation, growth, and survival of many cancer types . CDK4 inhibitors are a class of medicines used to treat certain types of metastatic breast cancer . They have rapidly become a new standard of care for patients with advanced hormone receptor-positive breast cancer . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase and its deregulation or overexpression induces abnormal cell proliferation and cancer development .


Synthesis Analysis

Efforts toward finding potent CDK4 inhibitors for cancer therapy have led to the design, synthesis, and evaluation of a series of fluorine-substituted pyrrolo[2,3-d]pyrimidine derivatives . The selective CDK4 inhibitor 9a has demonstrated antitumor activity via G1 phase cell cycle arrest .


Molecular Structure Analysis

Most CDK4/6 selective inhibitors have similar skeletons and branches . Four decisive factors (capability as a hydrogen bond donor and acceptor, hydrophobicity, electrostatic potential) are highly desirable for potent inhibitory activity and selectivity .


Chemical Reactions Analysis

INK4 proteins bind to and inhibit monomeric CDK4 or CDK6 by displacing CDK4 or CDK6 from the heat shock protein 90 (HSP90) co-chaperone CDC37, disrupting their correct folding and assembly, and inducing a conformational change in CDK4 or CDK6 that weakens associations with cyclin D .


Physical And Chemical Properties Analysis

The x-ray structure of active CDK4-cyclin D3 bound to the CDK4/6 inhibitor abemaciclib provides key insights into the catalytically-competent complex . The effect of CDK4/6 inhibitors on CDK4 T172 phosphorylation has been explored, despite its role as a potential biomarker of CDK4/6 inhibitor response .

科学研究应用

1. Breast Cancer Treatment

Specific Scientific Field:

Oncology and breast cancer research.

Summary of Application:

CDK4 inhibitors, such as palbociclib and ribociclib, have emerged as promising therapeutic agents for hormone receptor (HR)-positive, HER2-negative metastatic breast cancer. They work by inhibiting the CDK4/6 complex, which regulates the transition from cell growth (G1) to DNA synthesis (S) phase. By arresting cell cycle progression, these inhibitors prevent cancer cell proliferation.

Experimental Procedures:

Results and Outcomes:

  • Ongoing research aims to identify biomarkers predicting CDK4/6 inhibitor efficacy and screen sensitive populations .

2. Resistance Mechanisms and Overcoming Resistance

Specific Scientific Field:

Translational research and clinical data analysis.

Summary of Application:

Understanding CDK4/6 inhibitor resistance mechanisms is critical for optimizing treatment strategies. Researchers explore both clinical data and laboratory findings to identify pathways leading to resistance.

Experimental Procedures:

Results and Outcomes:

  • Biomarkers and predictive factors are being explored to tailor CDK4/6 inhibitor treatment for individual patients .

3. Broad-Spectrum Antitumor Potential

Specific Scientific Field:

Cancer pharmacology and drug discovery.

Summary of Application:

CDK4/6 inhibitors hold promise as broad-spectrum antitumor drugs beyond breast cancer. Their efficacy is being investigated in various malignancies.

Experimental Procedures:

Results and Outcomes:

  • Combination therapy approaches are being explored to enhance their effectiveness .

未来方向

The clinical success of CDK4/6 inhibitors has created several challenges, such as how to address acquired resistance, identifying which patients are most likely to benefit from therapy prior to treatment, and understanding the optimal timing of administration and sequencing of these agents . Ongoing research efforts are attempting to address these various challenges . The discovery of the catalytic subunit cyclin-dependent kinase (CDKs), which interacts with the regulatory subunit cyclins, serves as a checkpoint in the cell division and growth process .

属性

IUPAC Name

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFKDDRQSNVETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416208
Record name Cdk4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk4 Inhibitor

CAS RN

546102-60-7
Record name K-00024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546102607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cdk4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00024
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ73ATU8W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cdk4 Inhibitor
Reactant of Route 2
Cdk4 Inhibitor
Reactant of Route 3
Cdk4 Inhibitor
Reactant of Route 4
Cdk4 Inhibitor
Reactant of Route 5
Cdk4 Inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk4 Inhibitor

Citations

For This Compound
2,910
Citations
MA Dickson, WD Tap, ML Keohan… - Journal of clinical …, 2013 - ncbi.nlm.nih.gov
… However, this study demonstrates that treatment with a selective CDK4 inhibitor is associated with favorable PFS and can lead to radiographic response, at least in a subset of patients …
Number of citations: 450 www.ncbi.nlm.nih.gov
JL Green, ES Okerberg, J Sejd, M Palafox… - Molecular Cancer …, 2019 - AACR
The interaction of a drug with its target is critical to achieve drug efficacy. In cases where cellular environment influences target engagement, differences between individuals and cell …
Number of citations: 37 aacrjournals.org
L Bantie, S Tadesse, J Likisa, M Yu, B Noll… - Gynecologic …, 2020 - Elsevier
… , we hypothesize that a highly selective CDK4 inhibitor can be developed as an effective and … Herein, we report the efficacy of CDDD2–94, a first-in-class highly selective CDK4 inhibitor, …
Number of citations: 12 www.sciencedirect.com
MA Dickson, GK Schwartz, ML Keohan… - JAMA …, 2016 - jamanetwork.com
… Phase II trial of the CDK4 inhibitor PD0332991 in patients with advanced CDK4-amplified … Question What is the effect of treatment with palbociclib, a selective CDK4 inhibitor, in patients …
Number of citations: 271 jamanetwork.com
MA Dickson, A Koff, SP D'Angelo, MM Gounder… - 2019 - ascopubs.org
… that treatment with the CDK4 inhibitor palbociclib results in favorable progression-free survival (PFS) in DDLS. Abemaciclib is a newer and more potent CDK4 inhibitor. This single-arm …
Number of citations: 57 ascopubs.org
YK Han, JH Lee, GY Park, SH Chun, JY Han… - Biochemical and …, 2013 - Elsevier
… While investigating the effects of the CDK4 inhibitor, we found that the CDK4 inhibitor differentiated the CD24 − CD44 + population into CD24 + CD44 + population in MDA-MB-231 cells …
Number of citations: 33 www.sciencedirect.com
MA Dickson - Clinical cancer research, 2014 - AACR
… Although some groups have shown that the combination of a CDK4 inhibitor with 5-fluorouracil is synergistic in vitro (36), others demonstrated that CDK4 inhibitors may in fact protect …
Number of citations: 297 aacrjournals.org
J Lin, XJ Yan, HM Chen - Cancer chemotherapy and pharmacology, 2007 - Springer
Purpose This study was to evaluate the correlation of two important strategies, namely, cell cycle proliferation arrest and anti-angiogenesis. We chose fascaplysin, a marine natural …
Number of citations: 64 link.springer.com
T Mahgoub, AJ Eustace… - International …, 2015 - spandidos-publications.com
… As fascaplysin, a laboratory grade CDK4 inhibitor, showed significant activity in the melanoma cell lines, we tested a therapeutic CDK4/6 inhibitor PD0332991 in the panel of melanoma …
Number of citations: 20 www.spandidos-publications.com
Y Sun, Y Li, H Wu, S Wu, YA Wang, D Luo… - Journal of …, 2011 - ncbi.nlm.nih.gov
… Because NPCD was developed as a CDK4 inhibitor, we wondered whether its efficacy is affected by the levels of D1 and/or CDK4. We thus conducted western blot using cell lysates of …
Number of citations: 25 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。